REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].Cl[C:5]1[S:6][C:7]2[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:8]=2[N:9]=1.C(OCC)(=O)C.CCCCCC.P([O-])(O)(O)=O.[K+]>CS(C)=O.C(OCC)C>[C:1]([C:5]1[S:6][C:7]2[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:8]=2[N:9]=1)#[N:2] |f:0.1,3.4,5.6|
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Name
|
|
Quantity
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1.29 g
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Type
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reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
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ClC=1SC2=C(N1)C=CC(=C2)N
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
ethyl acetate n-hexane
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC.CCCCCC
|
Name
|
potassium dihydrogenphosphate
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was lowered to 120° C.
|
Type
|
ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
|
the diethyl ether layer was separated
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Type
|
EXTRACTION
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Details
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The aqueous layer was extracted 5 times with ethyl acetate
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Type
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ADDITION
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Details
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the organic layer was mixed with the diethyl ether layer
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Type
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WASH
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Details
|
this organic solvent layer was washed twice with purified water and twice with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/4 to 1/2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1SC2=C(N1)C=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 521 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |